N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylbutanamide
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Description
“N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 3-position . This compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The amide group could potentially be formed through a reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the amide group. The isoxazole ring is a heterocycle and is aromatic, meaning it has a ring of resonance bonds that gives it stability . The amide group is polar and can participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The isoxazole ring could potentially be opened under certain conditions . The amide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group could make it somewhat soluble in water . Its melting and boiling points would depend on the specifics of its molecular structure .Scientific Research Applications
Pharmacological and Medicinal Chemistry Applications
- A study on the quantification of a novel peroxisome proliferators-activated receptor γ (PPARγ) partial agonist, with a structure closely related to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylbutanamide, revealed its potential as a new drug candidate for treating type-2 diabetes due to its excellent antihyperglycemic activity and reduced edema risk (H. W. Chae et al., 2010).
- Another research focused on the synthesis and characterization of celecoxib derivatives, indicating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Although the study did not directly involve this compound, it highlights the diverse therapeutic applications of structurally similar compounds (Ş. Küçükgüzel et al., 2013).
- Research on N-(substituted benzothiazol-2-yl)amides explored their anticonvulsant and neuroprotective effects, showcasing the significance of chemical modifications in enhancing therapeutic profiles (M. Z. Hassan et al., 2012).
Biochemical Applications
- A study involving the application of biocatalysis to drug metabolism focused on mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research underlines the importance of microbial-based systems in generating metabolites for structural characterization and clinical investigations (M. Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-15(13-7-5-4-6-8-13)16(19)17-10-9-14-11-12(2)18-20-14/h4-8,11,15H,3,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVUXRKBULFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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